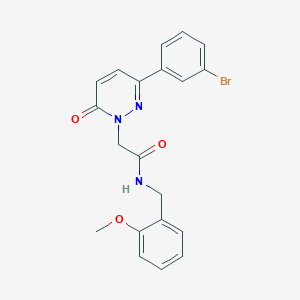

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide

Description

This compound features a pyridazinone core substituted at position 3 with a 3-bromophenyl group. The acetamide side chain is linked to a 2-methoxybenzyl moiety, introducing both lipophilic (bromophenyl) and polar (methoxy) functional groups. Such structural attributes are common in drug discovery targeting enzymes or receptors where halogen bonding and hydrogen bonding play critical roles .

Properties

IUPAC Name |

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3/c1-27-18-8-3-2-5-15(18)12-22-19(25)13-24-20(26)10-9-17(23-24)14-6-4-7-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDGWZXQLIORIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique molecular structure, featuring a bromophenyl group and a methoxybenzyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H18BrN3O

- Molecular Weight : Approximately 392.2 g/mol

- Structural Features : The compound contains a pyridazinone core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide exhibits several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and migration. It has shown effectiveness in various in vitro assays against different cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, contributing to its therapeutic profile in conditions like arthritis.

- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.

The biological effects of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide are attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and cyclooxygenases (COXs).

- Receptor Modulation : It may interact with various receptors, altering signaling pathways that contribute to cell survival and proliferation.

Anticancer Activity

A study evaluated the anti-invasive properties of related bromophenyl compounds in vitro using the Boyden chamber assay. The results indicated that derivatives with bromine substitutions significantly inhibited cell invasion compared to controls, suggesting that similar mechanisms could apply to 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide .

In Vivo Studies

In vivo experiments involving animal models have demonstrated that compounds similar to 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide can reduce tumor growth when administered at specific dosages. For example, studies on mice grafted with human cancer cells showed significant tumor size reduction with treatment .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Chlorine instead of Bromine | Potentially enhanced anti-inflammatory activity |

| N-(4-methoxyphenyl)-2-[5-[3-methoxyphenyl]methyl]-6-oxo-pyridazin-1(6H)-amide | Different substitution pattern | Increased potency against specific targets |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

N-(3-Bromophenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide

- Structural Differences : Replaces the 2-methoxybenzyl group with a 3,5-dimethylpyrazole moiety.

N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8a)

- Structural Differences : Substitutes the 3-bromophenyl with a 4-(methylthio)benzyl group and positions the bromine on the aniline ring (4-bromo vs. 3-bromo).

N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8b)

Modifications in the Acetamide Side Chain

2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (6e)

- Structural Differences: Incorporates a benzylpiperidine group on the pyridazinone and an antipyrine-derived acetamide.

- Implications : The bulky benzylpiperidine may hinder binding to flat enzymatic pockets, while the antipyrine moiety introduces rigidity, possibly enhancing metabolic stability .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g)

Halogen and Functional Group Replacements

N-(3-Bromophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Structural Differences : Substitutes the 3-bromophenyl with a 2-fluorophenyl group.

- Implications: Fluorine’s electronegativity may enhance electronic effects on the pyridazinone ring, altering electron distribution and binding affinity .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

Research Findings and Implications

- Synthetic Accessibility: The target compound’s synthesis mirrors methods used for analogs in and , involving coupling of pyridazinone-acetic acid derivatives with substituted anilines .

- Biological Relevance: Pyridazinones with 3-bromo/fluoro substituents (e.g., ) show promise as kinase inhibitors, suggesting the target compound may share similar mechanisms .

- SAR Insights : The 2-methoxybenzyl group in the target compound likely optimizes solubility compared to bulkier analogs (e.g., 6e, 6g), while the 3-bromophenyl enhances target binding via halogen interactions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxybenzyl)acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions:

Core Formation : Condensation of 3-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, followed by cyclization in ethanol under reflux (70–80°C) to yield the pyridazinone core.

Acylation : Coupling the core with 2-methoxybenzylamine using EDCI/HOBt in anhydrous DMF at 0–5°C to minimize racemization.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water.

Critical Parameters : Temperature control during cyclization, anhydrous conditions for acylation, and real-time monitoring via TLC/HPLC to ensure intermediate purity .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., bromophenyl methine protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at ~170 ppm) .

- HPLC-MS : To verify molecular weight (e.g., [M+H]+ ≈ 428.1 g/mol) and purity (>95%).

- X-ray Crystallography : For resolving stereochemical ambiguities in the pyridazinone core and acetamide linkage .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Solubility : Limited aqueous solubility (logP ≈ 3.2) necessitates DMSO or ethanol as stock solvents for biological assays.

- Stability : Susceptible to hydrolysis in acidic/basic conditions; store at –20°C under inert atmosphere.

- Handling : Use amber vials to prevent photodegradation of the bromophenyl group .

Q. What preliminary assays are recommended to screen for biological activity?

- Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 calculations.

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or PDE4 activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological efficacy?

- Substituent Variation : Replace bromine with Cl, F, or NO2 to assess electronic effects on receptor binding.

- Benzyl Modifications : Compare 2-methoxy vs. 4-methoxy or halogenated benzyl groups on pharmacokinetics.

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent polarity with target affinity (e.g., COX-2 active site). SAR tables should include IC50, logP, and hydrogen-bonding capacity .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 across studies)?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic Stability : Test compound stability in liver microsomes to identify metabolite interference.

- Orthogonal Validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI) alongside MTT results .

Q. What mechanistic approaches identify molecular targets of this compound?

- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates, followed by LC-MS/MS identification.

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to pinpoint targets.

- Transcriptomics : RNA-seq to detect pathway alterations (e.g., NF-κB or MAPK) post-treatment .

Q. How can synthetic routes be optimized for scalability and enantiomeric purity?

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts.

- Flow Chemistry : Implement continuous flow reactors for cyclization steps to enhance yield (reported 68% → 82%).

- Chiral HPLC : Resolve enantiomers using amylose-based columns; optimize mobile phase (hexane/isopropanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.